Benzamide riboside

Vue d'ensemble

Description

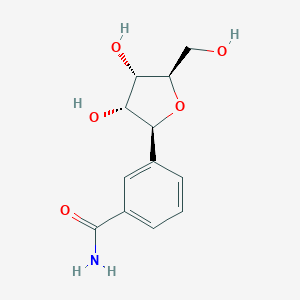

Benzamide riboside (BR) is a novel anticancer agent exhibiting potent cytotoxic activity in malignant cell lines . One of the mechanisms of action of BR is by inhibiting inosine 5’-monophosphate dehydrogenase (IMPDH), which catalyzes the formation of xanthine 5’-monophosphate from inosine 5’-monophosphate and nicotinamide adenine dinucleotide, thereby restricting the biosynthesis of guanylates .

Synthesis Analysis

An efficient five-step synthesis of benzamide riboside (BR) amenable for a large-scale synthesis has been developed . This process involves the cleavage of the oxazoline group, conversion of the acid chloride to the amide, and hydrogenative debenzylation .Molecular Structure Analysis

The molecular structure of benzamide riboside is dominated by the interplay between intermolecular attraction and molecular torsion/deformation . The structure is also influenced by the presence of hydrogen bonding, π–π interactions, and intra-molecular interactions .Chemical Reactions Analysis

The reaction of benzamide riboside involves direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reaction also involves the cleavage of the oxazoline group, conversion of the acid chloride to the amide, and hydrogenative debenzylation .Physical And Chemical Properties Analysis

The potential energy of the different polymorph structures of benzamide riboside is dominated by the interplay between intermolecular attraction and molecular torsion/deformation . The physical and chemical properties are also influenced by the presence of hydrogen bonding, π–π interactions, and intra-molecular interactions .Applications De Recherche Scientifique

Oncolytic Activity and Cancer Cell Inhibition

Benzamide riboside (BR) is a notable inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), exhibiting oncolytic activity. IMPDH plays a key role in cell proliferation and DNA synthesis, making it a significant target for antitumor therapy. BR's inhibition of IMPDH selectively hinders tumor cell growth and induces apoptosis in various human tumor cell lines. For instance, it has been observed to induce the CD71 transferrin receptor in leukemia cells, suggesting a role in iron metabolism and potential use in leukemia and solid tumor treatment (Szekeres, Sedlák, & Novotný, 2002). Additionally, BR shows potent cytotoxic activity in malignant cell lines both in vitro and in vivo, operating through the inhibition of IMPDH and induction of apoptosis (Novotný, Rauko, Yalowitz, & Szekeres, 2002).

Metabolic Interactions and Mechanisms

BR exhibits significant cytotoxicity against human tumor cells, primarily targeting IMPDH. Metabolic studies indicate that its action involves expansion and reduction of various nucleotides, suggesting that it or its metabolites inhibit IMPDH. This metabolite, identified as benzamide adenine dinucleotide (BAD), competitively inhibits NAD utilization by IMPDH (Gharehbaghi et al., 1994). The metabolism of BR is also linked to its phosphorylation and conversion to BAD, influenced by various cellular enzymes (Jäger, Salamon, & Szekeres, 2002).

Apoptosis Induction and Cellular Effects

BR has been shown to favor apoptosis over necrosis in certain conditions, linked to the maintenance of ATP levels. Its effects vary with the concentration used, demonstrating the importance of monitoring and maintaining cellular energy pools during therapeutic drug treatment (Grusch et al., 2002). Furthermore, BR induces apoptosis in various cancer cell lines, affecting the expression of apoptotic and anti-apoptotic proteins and activating caspase-3 and -9, suggesting that it operates via the intrinsic mitochondrial pathway (Pathak, Sharma, Jayaram, & Singh, 2009).

Potential for Combination Therapy

Due to its selective activity against cancer cells and specific metabolic interactions, BR might be effective in combination therapy. Its capacity to upregulate transferrin receptors in certain cancers indicates potential in targeted cancer treatments. The modulation of cytotoxicity by expression of specific enzymes and its interaction with other anticancer agents further suggests its utility in combined drug regimens (Yalowitz & Jayaram, 2002).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c13-12(17)7-3-1-2-6(4-7)11-10(16)9(15)8(5-14)18-11/h1-4,8-11,14-16H,5H2,(H2,13,17)/t8-,9-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYQAQIDVXSPMY-DBIOUOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930101 | |

| Record name | 1,4-Anhydro-1-{3-[hydroxy(imino)methyl]phenyl}pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide riboside | |

CAS RN |

138385-29-2 | |

| Record name | Benzamide riboside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138385292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydro-1-{3-[hydroxy(imino)methyl]phenyl}pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)